molecular formula C7H14BF3O3S B12842310 Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane

Cat. No.: B12842310
M. Wt: 246.06 g/mol
InChI Key: CLGHKJRDNWVTSN-UHFFFAOYSA-N
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Description

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is an organoboron compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a boron atom bonded to two propyl groups and a trifluoromethylsulfonyl group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl(((trifluoromethyl)sulfonyl)oxy)borane typically involves the reaction of boron-containing precursors with trifluoromethanesulfonic anhydride. One common method includes the reaction of dibutylboron triflate with trifluoromethanesulfonic anhydride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solution form, typically in dichloromethane or diethyl ether, to facilitate handling and storage .

Chemical Reactions Analysis

Types of Reactions

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Scientific Research Applications

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dipropyl(((trifluoromethyl)sulfonyl)oxy)borane exerts its effects involves the activation of the boron atom. The trifluoromethylsulfonyl group enhances the electrophilicity of the boron atom, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of boron-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

    Dibutylboron trifluoromethanesulfonate: Similar in structure but with butyl groups instead of propyl groups.

    Triflidic acid: Contains a trifluoromethylsulfonyl group but differs in its overall structure and acidity.

Uniqueness

Dipropyl(((trifluoromethyl)sulfonyl)oxy)borane is unique due to its specific combination of propyl groups and a trifluoromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions and its applications in various fields highlight its versatility and importance.

Properties

Molecular Formula

C7H14BF3O3S

Molecular Weight

246.06 g/mol

IUPAC Name

dipropylboranyl trifluoromethanesulfonate

InChI

InChI=1S/C7H14BF3O3S/c1-3-5-8(6-4-2)14-15(12,13)7(9,10)11/h3-6H2,1-2H3

InChI Key

CLGHKJRDNWVTSN-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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